molecular formula C16H12N2O5S B15105070 N-{[(2-oxochromen-6-yl)sulfonyl]amino}benzamide

N-{[(2-oxochromen-6-yl)sulfonyl]amino}benzamide

Cat. No.: B15105070
M. Wt: 344.3 g/mol
InChI Key: AJGRDARHFOBANA-UHFFFAOYSA-N
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Description

N-{[(2-oxochromen-6-yl)sulfonyl]amino}benzamide is a compound that belongs to the class of sulfonamides and coumarins. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-oxochromen-6-yl)sulfonyl]amino}benzamide typically involves the reaction of 2-oxochromene-6-sulfonyl chloride with benzamide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[(2-oxochromen-6-yl)sulfonyl]amino}benzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[(2-oxochromen-6-yl)sulfonyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(2-oxochromen-6-yl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The coumarin moiety can intercalate with DNA, affecting transcription and replication processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2H-chromen-7-yl)benzamide
  • N-(2-oxo-2H-chromen-6-yl)acetamide
  • N-(2-oxo-2H-chromen-6-yl)benzenesulfonamide

Uniqueness

N-{[(2-oxochromen-6-yl)sulfonyl]amino}benzamide is unique due to the presence of both the sulfonyl and coumarin moieties, which confer distinct biological activities and chemical reactivity. The combination of these functional groups allows for a wide range of applications in medicinal chemistry and biological research .

Properties

Molecular Formula

C16H12N2O5S

Molecular Weight

344.3 g/mol

IUPAC Name

N'-(2-oxochromen-6-yl)sulfonylbenzohydrazide

InChI

InChI=1S/C16H12N2O5S/c19-15-9-6-12-10-13(7-8-14(12)23-15)24(21,22)18-17-16(20)11-4-2-1-3-5-11/h1-10,18H,(H,17,20)

InChI Key

AJGRDARHFOBANA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3

Origin of Product

United States

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